Bromoacetamido-PEG3-Boc-amine
Overview
Description
Bromoacetamido-PEG3-Boc-amine is a PEGylated linker that contains a tert-butyloxy carbonyl (Boc) protecting group . It is a PEG derivative containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of Bromoacetamido-PEG3-Boc-amine involves the use of a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG3-Boc-amine is C15H29BrN2O6 . It has a molecular weight of 413.3 g/mol . The structure includes a PEG spacer which increases solubility in aqueous media .Chemical Reactions Analysis
Bromoacetamido-PEG3-Boc-amine is a PEG linker containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Bromoacetamido-PEG3-Boc-amine has a molecular weight of 413.3 g/mol . It is a liquid formulation and is soluble in DMF and Ethanol at 10 mg/ml .Scientific Research Applications
1. N-Boc Protection of Amines
Research by Zeng, Li, and Shao (2012) described an eco-friendly method using PEG-400 for N-Boc protection of various amines at room temperature. This process is significant for the development of N-tert-butyl-carbamates, showing the relevance of PEG-based compounds in organic synthesis (Zeng, Li, & Shao, 2012).
2. Polymer-Peptide Bioconjugates
Morpurgo et al. (2002) explored the effects of polymer grafting on biological activity, using a chemical strategy that involved selective BOC protection, reaction with PEG reagents, and removal of protecting groups. This study highlights the critical role of PEG and Boc-protected amines in creating polymer-peptide conjugates with enhanced pharmacological properties (Morpurgo et al., 2002).
3. Catalysts for Chemoselective N-tert-butyloxycarbonylation
Chantarasriwong et al. (2016) identified N-Bromosuccinimide (NBS) and hexabromoacetone as efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, emphasizing the potential of bromoacetamido-based compounds in selective chemical reactions (Chantarasriwong et al., 2016).
4. Reductive Amination and PEGylation
Bentley, Roberts, and Harris (1998) discussed the use of PEG in reductive amination, a method relevant for conjugating PEG to drug molecules. This process alters the bioavailability, pharmacokinetics, and biological activities of drugs, demonstrating another application of PEG-based compounds in pharmaceuticals (Bentley, Roberts, & Harris, 1998).
5. Synthesis of Macrocyclic Compounds
Pieve, Medina-Molner, and Spingler (2007) significantly improved the synthesis of 1,4,7,10,13-pentaazacyclohexadecane-14,16-dione using Boc as a protecting group. This research exemplifies the utility of Boc-protected compounds in synthesizing complex macrocyclic molecules (Pieve, Medina-Molner, & Spingler, 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJJTQGFJMIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129321 | |
Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG3-Boc-amine | |
CAS RN |
1421933-39-2 | |
Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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